methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
Description
Methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a chromene-derived compound featuring a methoxy group at position 8, a carbamoyl linkage to a 6-methylpyridin-2-yl moiety at position 3, and a methyl benzoate substituent at position 4 (via an imino linkage). The compound’s structural complexity arises from its conjugated π-system (chromen-2-ylidene), hydrogen-bonding motifs (carbamoyl and benzoate groups), and stereoelectronic effects from the methoxy and pyridinyl substituents.
Properties
IUPAC Name |
methyl 4-[[8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-15-6-4-9-21(26-15)28-23(29)19-14-17-7-5-8-20(31-2)22(17)33-24(19)27-18-12-10-16(11-13-18)25(30)32-3/h4-14H,1-3H3,(H,26,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXBTXWMPODXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, identified by its CAS number 1327175-40-5, is a synthetic compound with potential biological activities. This article reviews its biological properties, including antiproliferative, antibacterial, and antioxidative activities, and summarizes relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 443.5 g/mol. The compound features a complex structure that includes a methoxy group and a pyridine derivative, which may influence its biological activity.
1. Antiproliferative Activity
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives bearing methoxy and hydroxy groups have shown selective activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.2 to 5.3 μM for structurally related compounds . The presence of electron-donating groups in the structure enhances the compound's ability to inhibit cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Methyl 4-{...} | MCF-7 | 1.2 - 5.3 |
| Related Compound | HCT 116 | 3.7 |
| Related Compound | HEK 293 | 5.3 |
2. Antibacterial Activity
Studies have demonstrated that compounds featuring methoxy and hydroxy substitutions can exhibit antibacterial properties. For example, certain derivatives have shown effectiveness against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at low micromolar levels (e.g., MIC = 8 μM) . This suggests potential therapeutic applications in treating bacterial infections.
3. Antioxidative Activity
The antioxidative capacity of methyl 4-({(2Z)-8-methoxy...}) has been inferred from studies on structurally similar compounds. These compounds often demonstrate enhanced antioxidant activity due to the ability of methoxy and hydroxy groups to donate hydrogen atoms or electrons, stabilizing free radicals effectively . The antioxidative activity is crucial as it can mitigate oxidative stress-related cellular damage.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis of Benzimidazole Derivatives : A study synthesized various benzimidazole carboxamides with methoxy substitutions, revealing strong antiproliferative activities against MCF-7 cells (IC50 = 3.1 μM). The presence of specific substituents significantly influenced their biological activity .
- Evaluation of Hydroxy-substituted Derivatives : Another investigation assessed derivatives with hydroxyl groups, finding that these modifications enhanced both antioxidative and antiproliferative activities while reducing cytotoxicity in normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate with analogous chromene and benzamide derivatives, emphasizing substituent effects, synthesis pathways, and analytical methods:
Key Observations:
Substituent Effects :
- The target compound’s 6-methylpyridin-2-yl carbamoyl group contrasts with the chlorophenyl and benzothiazol moieties in analogues. Pyridinyl groups often enhance binding to biological targets (e.g., kinases) via hydrogen bonding , while chlorophenyl groups increase lipophilicity, favoring membrane penetration.
- The methyl benzoate substituent improves solubility compared to the cyanide group in Compound 3 from , which may limit bioavailability.
Synthetic Routes :
- The target compound likely employs a multi-step synthesis involving chromene ring formation, followed by carbamoylation and esterification. This contrasts with the spirocyclic systems in , which require cyclocondensation reactions .
Structural Validation :
- While the target compound’s crystallography data are absent, its refinement would align with modern practices: SHELXL for high-resolution refinement and WinGX/ORTEP for geometry analysis and visualization .
Functional Potential: The methoxy group at position 8 may stabilize the chromene’s conjugated system, enhancing photophysical properties. In contrast, spirocyclic analogues () exhibit rigid geometries suited for fluorescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
